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Compound of Interest

Compound Name:
3-(3-Chlorophenoxy)pyrrolidine

hydrochloride

CAS No.: 28491-00-1

Cat. No.: B1451565

Get Quote

This guide serves as a technical reference for the spectroscopic characterization of 3-(3-
Chlorophenoxy)pyrrolidine hydrochloride. It is designed for medicinal chemists and

analytical scientists validating the identity of this building block, which is frequently used in the

synthesis of neurotransmitter reuptake inhibitors and other CNS-active agents.

Part 1: Compound Identity & Physicochemical
Context[1][2]

IUPAC Name: 3-(3-Chlorophenoxy)pyrrolidine hydrochloride[1]

CAS Number: 1095545-66-6 (Free base variant often cited as 28491-00-1 in specific

libraries)

Molecular Formula: C₁₀H₁₂ClNO · HCl

Molecular Weight: 234.12 g/mol (Salt); 197.66 g/mol (Free Base)
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Structural Features: A saturated pyrrolidine ring containing a chiral center at C3 (often

supplied as a racemate or specific enantiomer), linked via an ether bond to a 3-chlorophenyl

ring.

Part 2: Spectroscopic Data Profile
The following data represents the standard spectroscopic signature expected for high-purity

(>98%) material.

Mass Spectrometry (ESI-MS)
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+)

Key Diagnostic Feature: The Chlorine Isotope Pattern. A naturally occurring chlorine atom

confers a distinct ³⁵Cl:³⁷Cl ratio of approximately 3:1.

Ion Species m/z (Monoisotopic)
Relative
Abundance

Interpretation

[M+H]⁺ (³⁵Cl) 198.07 100%
Protonated molecular

ion (Base Peak)

[M+H]⁺ (³⁷Cl) 200.07 ~33%

³⁷Cl Isotope peak

(Confirming presence

of 1 Cl)

[M+Na]⁺ 220.05 Variable Sodium adduct

Fragment ~128.0 -
Loss of pyrrolidine

ring (C₄H₈N)

Fragmentation Logic: Under Collision-Induced Dissociation (CID), the ether linkage is the

primary site of cleavage. The pyrrolidine ring often detaches, leaving the chlorophenolic cation,

or the amine undergoes

-cleavage.

Infrared Spectroscopy (FT-IR)
Sampling: KBr Pellet or ATR (Attenuated Total Reflectance)
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State: Solid Hydrochloride Salt

Frequency (cm⁻¹) Vibration Mode
Functional Group
Assignment

2400 – 3000 Broad Stretching

Amine Salt (N–H⁺). Multiple

broad bands characteristic of

secondary amine

hydrochlorides.

1585, 1475 Stretching

Aromatic Ring (C=C). Skeletal

vibrations of the 3-

chlorophenyl ring.

1230 – 1250 Stretching
Aryl Alkyl Ether (C–O–C).

Strong, distinct band.

1050 – 1080 Stretching C–N Stretch. Aliphatic amine.

760 – 790 Bending

C–H (meta-substituted). Out-

of-plane bending for 1,3-

disubstituted benzene.

680 – 700 Stretching
C–Cl. Characteristic carbon-

chlorine stretch.

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Preferred for HCl salts to prevent exchange of ammonium protons and

ensure solubility).

Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

¹H NMR Data (400 MHz, DMSO-d₆)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451565?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (δ, ppm) Multiplicity Integration Assignment
Structural
Context

9.40 – 9.60 Broad Singlet 2H NH₂⁺

Ammonium

protons

(Exchangeable

with D₂O).

7.35 Triplet (t) 1H Ar-H (C5')

Meta-position on

phenyl ring

(between Cl and

H).

7.05 – 7.15 Multiplet (m) 2H Ar-H (C2', C4')
Ortho to Cl and

Para to Cl.

6.95
Doublet of

Doublets
1H Ar-H (C6')

Ortho to Ether

linkage.

5.15 – 5.25 Multiplet (m) 1H C3-H

Methine proton

at the ether

linkage.

Deshielded by

Oxygen.

3.45 – 3.60 Multiplet (m) 2H C5-H

Methylene

adjacent to

Nitrogen.

3.25 – 3.40 Multiplet (m) 2H C2-H

Methylene

adjacent to

Nitrogen.

2.15 – 2.30 Multiplet (m) 1H C4-H (a)
Methylene beta

to Nitrogen.

2.05 – 2.15 Multiplet (m) 1H C4-H (b)
Methylene beta

to Nitrogen.

¹³C NMR Data (100 MHz, DMSO-d₆)
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Shift (δ, ppm) Assignment Note

157.8 C1' (Ar-O)
Ipso carbon attached to

Oxygen.

134.2 C3' (Ar-Cl)
Ipso carbon attached to

Chlorine.

131.5 C5' Aromatic CH.

121.8 C4' Aromatic CH.

116.2 C2' Aromatic CH (Ortho to Cl).

114.5 C6' Aromatic CH (Ortho to O).

76.5 C3 (Pyr)
Methine carbon attached to

Oxygen.

50.8 C5 (Pyr) Methylene next to N.

44.2 C2 (Pyr) Methylene next to N.

31.5 C4 (Pyr) Methylene beta to N.

Part 3: Experimental Protocols
Protocol A: Sample Preparation for NMR (Salt Form)

Objective: Obtain high-resolution ¹H and ¹³C spectra without precipitation.

Reagents: DMSO-d₆ (99.9% D), 5mm NMR tubes.

Procedure:

Weigh 5–10 mg of the hydrochloride salt into a clean vial.

Add 0.6 mL of DMSO-d₆.

Vortex for 30 seconds until fully dissolved. (Note: HCl salts are often sparingly soluble in

CDCl₃; DMSO is required).
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Transfer to the NMR tube.

Acquire ¹H spectrum with ns=16 (scans) and ¹³C with ns=1024 (due to lower sensitivity).

Protocol B: Free Base Conversion for GC-MS
Objective: Analyze the compound via Gas Chromatography (salts do not fly in GC).

Procedure:

Dissolve 10 mg of salt in 1 mL water.

Add 0.5 mL of 1M NaOH (pH > 12).

Extract with 1 mL of Dichloromethane (DCM).

Separate the organic layer, dry over MgSO₄, and inject 1 µL into GC-MS.

Part 4: Visualization of Structural Logic
Diagram 1: Fragmentation & Connectivity
This diagram illustrates the core connectivity and the primary fragmentation pathway observed

in Mass Spectrometry.

3-(3-Chlorophenoxy)
pyrrolidine HCl

[M+H]+ 
m/z 198.07

ESI+ Ionization Ether Cleavage
(CID Fragmentation)

Chlorophenol Ion
(Ar-OH)+

Pyrrolidine Ion
(C4H8N)+

MS/MS

Click to download full resolution via product page

Caption: ESI-MS ionization and subsequent fragmentation pathways characteristic of the aryl-

ether linkage.

Diagram 2: Analytical Validation Workflow
A logical flow for confirming the identity of the synthesized or purchased material.
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Spectroscopic Validation

Raw Material
(White Solid)

Solubility Check
(DMSO vs CDCl3)

1H NMR (DMSO-d6)
Check: 3:1 Ar/Aliphatic ratio

FT-IR
Check: 1240 cm-1 (C-O)

LC-MS (ESI+)
Check: m/z 198/200 (Cl pattern)

Data Concordance?

RELEASE
(Valid Identity)

Yes

REJECT
(Check Salt Form/Purity)

No

Click to download full resolution via product page

Caption: Step-by-step analytical workflow for validating 3-(3-Chlorophenoxy)pyrrolidine HCl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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